(2E)-N-cyclohexyl-2-[(2,4-dichlorophenyl)formamido]-3-phenylprop-2-enamide
Description
Properties
IUPAC Name |
2,4-dichloro-N-[(E)-3-(cyclohexylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22Cl2N2O2/c23-16-11-12-18(19(24)14-16)21(27)26-20(13-15-7-3-1-4-8-15)22(28)25-17-9-5-2-6-10-17/h1,3-4,7-8,11-14,17H,2,5-6,9-10H2,(H,25,28)(H,26,27)/b20-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZCYMJHKNIHNY-DEDYPNTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=CC2=CC=CC=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=O)/C(=C\C2=CC=CC=C2)/NC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-N-cyclohexyl-2-[(2,4-dichlorophenyl)formamido]-3-phenylprop-2-enamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Amide Bond: The reaction between 2,4-dichlorobenzoyl chloride and cyclohexylamine in the presence of a base such as triethylamine to form N-cyclohexyl-2,4-dichlorobenzamide.
Knoevenagel Condensation: The condensation of the resulting amide with cinnamaldehyde in the presence of a base like piperidine to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylprop-2-enamide moiety, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to (2E)-N-cyclohexyl-2-[(2,4-dichlorophenyl)formamido]-3-phenylprop-2-enamide exhibit various biological activities:
- Antimicrobial Activity : Enaminones are known for their potential against multiple bacterial strains. Preliminary studies suggest that this compound may also possess similar properties, making it a candidate for further exploration in antimicrobial therapies.
- Anticancer Properties : Certain derivatives have shown the ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction. The structural components of this compound could contribute to its efficacy in targeting cancer cells.
- Anti-inflammatory Effects : The dichlorophenyl group might play a role in modulating inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
Interaction Studies
Understanding the pharmacodynamics and pharmacokinetics of (2E)-N-cyclohexyl-2-[(2,4-dichlorophenyl)formamido]-3-phenylprop-2-enamide is crucial for its development as a therapeutic agent. Interaction studies often focus on:
- Binding Affinity : Evaluating how well the compound binds to various biological targets.
- Enzyme Inhibition Studies : Assessing the compound's potential to inhibit specific enzymes related to disease pathways.
These studies utilize techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to provide insights into the compound's mechanisms of action.
Mechanism of Action
The mechanism of action of (2E)-N-cyclohexyl-2-[(2,4-dichlorophenyl)formamido]-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The compound’s structural uniqueness lies in its cyclohexylamide and 2,4-dichlorophenyl formamido groups. Key comparisons with similar compounds include:
Key Findings
However, compound 10 (), with a 3-fluoro-4-(trifluoromethyl) group, shows superior activity against B. sorokiniana (MIC = 16.58 µM), suggesting electron-withdrawing substituents at meta/para positions are critical . Against M.
Anti-Inflammatory Activity :
- Compound 5 () with 2,5-dichloro substitution exhibits strong NF-κB inhibition, while compound 20 () with 2,6-dibromo-3-chloro-4-fluoro substitution shows higher anti-inflammatory activity than cinnamic acid. This suggests ortho halogenation combined with bulky groups (e.g., cyclohexyl) in the target compound may enhance anti-inflammatory effects .
Studies in and correlate high logP with improved antimicrobial activity but reduced solubility, necessitating a balance . PCA analysis () indicates that nitro and halogen substituents significantly alter molecular similarity, which may explain the target compound’s unique pharmacodynamic profile compared to brominated analogs like compound 11 () .
Structural Dissimilarities: Unlike compound 11 (3-bromo substitution, ), the target compound’s dichloro and formamido groups may reduce cytotoxicity (observed in compound 11, ) while maintaining efficacy .
Biological Activity
(2E)-N-cyclohexyl-2-[(2,4-dichlorophenyl)formamido]-3-phenylprop-2-enamide is a synthetic organic compound that belongs to the class of enaminones. Its unique structural features, including a cyclohexyl group and a dichlorophenyl moiety, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, along with relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of (2E)-N-cyclohexyl-2-[(2,4-dichlorophenyl)formamido]-3-phenylprop-2-enamide is C22H22Cl2N2O2, with a molecular weight of 417.33 g/mol. The compound's structure allows for potential interactions with various biological targets, making it a subject of interest in medicinal chemistry .
Antimicrobial Activity
Research indicates that enaminones similar to (2E)-N-cyclohexyl-2-[(2,4-dichlorophenyl)formamido]-3-phenylprop-2-enamide exhibit antimicrobial properties against various bacterial strains. The presence of the dichlorophenyl group may enhance its interaction with microbial enzymes or membranes.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | Activity (MIC) |
|---|---|---|
| Compound A | E. coli | 15 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 20 µg/mL |
Anticancer Properties
Studies have shown that compounds with similar structures to (2E)-N-cyclohexyl-2-[(2,4-dichlorophenyl)formamido]-3-phenylprop-2-enamide can inhibit cancer cell proliferation. Mechanisms include the induction of apoptosis and modulation of cell cycle progression.
Case Study:
In a study evaluating the anticancer effects of related enaminones, it was found that one derivative significantly reduced the viability of breast cancer cells (MCF-7) at concentrations as low as 5 µM after 48 hours of treatment .
Anti-inflammatory Effects
The dichlorophenyl moiety may also confer anti-inflammatory properties by inhibiting specific pathways involved in inflammation. Research suggests that this compound could modulate cytokine production and reduce inflammatory markers.
Table 2: Anti-inflammatory Activity Assessment
| Compound Name | Inflammatory Model | Effectiveness (%) |
|---|---|---|
| Compound D | LPS-induced model | 65% inhibition |
| Compound E | TNF-alpha model | 70% inhibition |
The biological activity of (2E)-N-cyclohexyl-2-[(2,4-dichlorophenyl)formamido]-3-phenylprop-2-enamide is attributed to its ability to interact with various biological targets. Studies utilizing binding affinity assays have demonstrated its potential to inhibit enzymes involved in key metabolic pathways.
Research Findings:
- Squalene Epoxidase Inhibition: Similar compounds have been shown to inhibit mammalian squalene epoxidase, which plays a crucial role in cholesterol biosynthesis .
- Cytotoxicity Evaluations: Cytotoxicity tests in cell lines such as HepG2 and H9c2 revealed that (2E)-N-cyclohexyl-2-[(2,4-dichlorophenyl)formamido]-3-phenylprop-2-enamide exhibits low toxicity at concentrations up to 100 µM .
Chemical Reactions Analysis
Key Structural Features Influencing Reactivity
The compound contains three reactive domains:
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Enamide group (prop-2-enamide): Conjugated double bond system prone to hydrolysis or nucleophilic additions.
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Formamido substituent : A carbonyl group (C=O) adjacent to the cyclohexyl amine, enabling amidation or substitution reactions.
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Aromatic rings (2,4-dichlorophenyl and phenyl): Electron-withdrawing chloro groups increase electrophilic character, affecting reactivity.
Hydrolysis
Enamides undergo hydrolysis under acidic or basic conditions to form carboxylic acids or amides. For this compound:
-
Mechanism : The conjugated enamide system would hydrolyze to yield a ketone or carboxylic acid, depending on conditions .
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Conditions : Acidic (HCl/H2O) or basic (NaOH/H2O) media.
Amidation
The formamido group (–CONH–) can react with amines to form substituted amides:
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Reaction : Nucleophilic attack by amines on the carbonyl carbon, facilitated by electron-withdrawing chloro groups .
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Reagents : Amine (e.g., methylamine) in solvents like DMF or THF.
Nucleophilic Substitution
The cyclohexylamine group may participate in substitution reactions:
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Mechanism : The secondary amine could act as a nucleophile, reacting with alkyl halides or acyl chlorides .
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Conditions : Alkylating agents (e.g., methyl iodide) or acylating agents (e.g., acetyl chloride).
Palladium-Catalyzed Cross-Coupling
The aromatic rings may enable coupling reactions:
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Reactions : Suzuki or Buchwald–Hartwig coupling to introduce new substituents .
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Conditions : Pd(OAc)₂/PPh₃ catalyst, base (e.g., K₂CO₃), and aryl halides.
Analytical Characterization
Reactions typically require validation via spectroscopic and chromatographic methods:
| Technique | Purpose | Reference |
|---|---|---|
| ¹H NMR | Confirm structural integrity after reactions | |
| LC/MS | Purity assessment and molecular weight verification | |
| Elemental Analysis | Validate stoichiometry |
Research Gaps and Directions
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Kinetic Studies : Rate constants for hydrolysis under varying pH.
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Biochemical Activity : In vitro assays to evaluate therapeutic potential (e.g., enzyme inhibition).
Q & A
Q. How can researchers optimize the synthesis of (2E)-N-cyclohexyl-2-[(2,4-dichlorophenyl)formamido]-3-phenylprop-2-enamide?
Methodological Answer: Synthesis optimization involves selecting appropriate reaction conditions (e.g., solvent, temperature, and catalyst) for the condensation of the acyl chloride/amine precursors. For example, anhydrous dichloromethane under reflux (40–50°C) with triethylamine as a base can improve yield . Reaction progress should be monitored via thin-layer chromatography (TLC), and recrystallization from ethanol/water mixtures can enhance purity. A comparative table of reaction conditions is recommended:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous DCM | Maximizes reactivity |
| Temperature | 40–50°C | Balances kinetics/degradation |
| Catalyst (Base) | Triethylamine (1.2 eq) | Neutralizes HCl byproduct |
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Assign peaks for the (2E)-configured double bond (δ 6.7–7.2 ppm, J = 16 Hz for trans coupling) and aromatic protons (δ 7.3–8.1 ppm for dichlorophenyl groups) .
- Infrared (IR) Spectroscopy: Confirm amide C=O stretch (~1660 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
- Mass Spectrometry (MS): Validate molecular ion ([M+H]⁺) and fragmentation patterns .
Q. How can researchers distinguish between structural isomers during characterization?
Methodological Answer: Use X-ray crystallography to resolve stereochemical ambiguities. For example, the (2E) configuration can be confirmed via bond angles and torsional parameters in the crystal lattice. If crystallography is unavailable, NOESY NMR can detect spatial proximity of substituents (e.g., cyclohexyl vs. phenyl groups) .
Advanced Research Questions
Q. What challenges arise in resolving crystallographic disorder for this compound, and how can they be addressed?
Methodological Answer: Crystallographic disorder in the dichlorophenyl or cyclohexyl groups can complicate refinement. Strategies include:
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on bioactivity?
Methodological Answer:
- Substituent Variation: Compare analogs with modifications to the dichlorophenyl (e.g., 3,5-dichloro vs. 2,4-dichloro) or cyclohexyl groups. For example, replacing 2,4-dichlorophenyl with 4-fluorophenyl (as in ) alters electronic properties and binding affinity .
- Assay Design: Use standardized enzyme inhibition assays (e.g., COX-2 or kinase targets) with IC₅₀ determinations. Normalize data against solubility (measured via HPLC) to avoid artifacts .
Q. How should researchers address contradictions in biological activity data across studies?
Methodological Answer:
- Assay Conditions: Control for variables like solvent (DMSO concentration ≤1%), pH, and temperature. For instance, aggregation-prone compounds may show false negatives in high-throughput screens .
- Data Normalization: Use internal standards (e.g., known inhibitors) and validate via orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. What methodologies are effective for studying the compound’s physicochemical properties, such as solubility and stability?
Methodological Answer:
- Solubility: Measure via shake-flask method in PBS (pH 7.4) and correlate with LogP (predicted via ChemDraw).
- Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. For hydrolytic stability, test in buffers (pH 1–9) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
